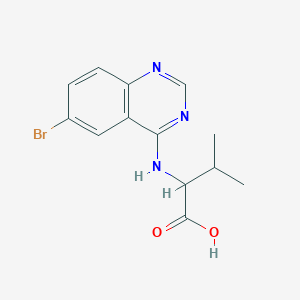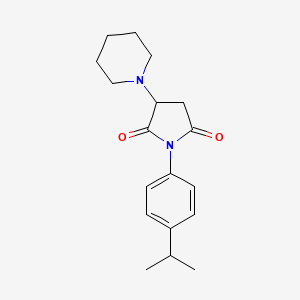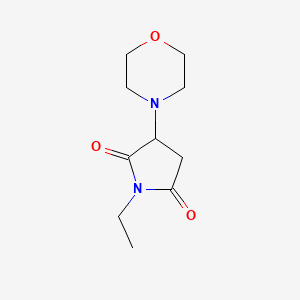![molecular formula C18H16BrNO B4067296 4-(3-bromophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4067296.png)
4-(3-bromophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one
説明
4-(3-bromophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one, also known as BRL-15572, is a small molecule compound that has been studied extensively for its potential therapeutic effects. This compound belongs to the class of cyclopenta[g]quinoline derivatives, which have been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
科学的研究の応用
Synthesis and Characterization
Compounds similar to "4-(3-bromophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one" have been synthesized through various methods, showcasing the diversity in synthetic chemistry for creating complex heterocyclic compounds. For instance, the photoinduced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides leads to the efficient synthesis of quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones, highlighting the impact of substituents on cyclization regioselectivity and speed (Li et al., 2013). Similarly, the synthesis and characterization of organic salt 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide, synthesized via oxidative cyclization, demonstrate the compound's ionic nature and potential for generating new compounds (Faizi et al., 2018).
Potential Applications
The research on compounds structurally related to "4-(3-bromophenyl)-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one" extends to various applications, including materials science and pharmacology. For example, certain quinoxaline derivatives have been explored for their antiproliferative activities, suggesting potential leads for further drug development (Tseng et al., 2013). Additionally, novel bromophenol derivatives have been studied for their anticancer activities via mechanisms such as cell cycle arrest and apoptosis induction, highlighting the potential for developing new anticancer drugs (Guo et al., 2018).
特性
IUPAC Name |
4-(3-bromophenyl)-1,3,4,6,7,8-hexahydrocyclopenta[g]quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c19-14-6-2-5-13(7-14)15-10-18(21)20-17-9-12-4-1-3-11(12)8-16(15)17/h2,5-9,15H,1,3-4,10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUGQXGGDXGFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)NC(=O)CC3C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-phenyl)-1,3,4,6,7,8-hexahydro-cyclopenta[g]quinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4067224.png)
![2-amino-4-{3-ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067231.png)


![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B4067243.png)
![2-amino-4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067254.png)
![3-{[2-(2-chlorophenoxy)ethyl]thio}-5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazole](/img/structure/B4067263.png)
![N-(sec-butyl)-2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4067268.png)
![6-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4067271.png)
![3-(cyclopentylamino)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4067274.png)

![N-(3,5-dimethylphenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4067290.png)
![4-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4067303.png)
